molecular formula C11H14ClNO2 B1527695 Tert-butyl 4-amino-3-chlorobenzoate CAS No. 934481-40-0

Tert-butyl 4-amino-3-chlorobenzoate

Cat. No.: B1527695
CAS No.: 934481-40-0
M. Wt: 227.69 g/mol
InChI Key: SNKUZMHLUVIFAR-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-chlorobenzoate is a chemical compound that has gained attention in the scientific community due to its potential implications in various fields of research and industry. It can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .


Synthesis Analysis

This compound is synthesized using tert-butyl 4-nitrobenzoate as raw material by chemical reaction . More specific synthesis steps can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of this compound is C11H14ClNO2 . The InChI code is 1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 .

Scientific Research Applications

Asymmetric Synthesis of Amines

Tert-butanesulfinyl imines, closely related to tert-butyl 4-amino-3-chlorobenzoate, are instrumental in the asymmetric synthesis of amines. These imines are prepared from tert-butanesulfinamide and serve as versatile intermediates. They activate imines for nucleophilic addition, function as chiral directing groups, and are easily cleaved by acid treatment, enabling the synthesis of a wide range of enantioenriched amines, including amino acids and amino alcohols (Ellman, Owens, & Tang, 2002).

Fluorescence Sensing of Chiral Amino Alcohols

The compound 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide demonstrates the application of tert-butyl groups in fluorescence sensing. This C2-symmetric ligand forms a highly fluorescent scandium complex, useful for enantioselective sensing of chiral amino alcohols via a fluorescence ligand displacement assay, highlighting its potential in analytical chemistry (Liu, Pestano, & Wolf, 2008).

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a notable example of utilizing tert-butyl groups in drug development. This 4-aminoquinoline compound was developed for its antimalarial properties, demonstrating the role of tert-butyl groups in medicinal chemistry for enhancing drug efficacy and pharmacokinetic profiles (O’Neill et al., 2009).

NMR Studies in High-Molecular-Weight Systems

O-tert-Butyltyrosine, an unnatural amino acid, showcases the application of tert-butyl groups in NMR studies. Its tert-butyl group provides a unique NMR tag, facilitating observations in one-dimensional (1)H NMR spectra without isotope labeling. This is particularly useful in studying high-molecular-weight systems and measuring ligand binding affinities (Chen et al., 2015).

Material Science and Polymer Chemistry

In material science, tert-butyl groups play a critical role in developing novel polymers with low dielectric constants, high glass transition temperatures, and excellent solubility. For instance, polyimides containing tert-butyl side groups exhibit these properties, making them suitable for various industrial applications, including electronics (Chern & Tsai, 2008).

Environmental Science: Pesticide Removal

The use of amino-substituted calixarene-based magnetic sporopollenin for removing organophosphorus pesticides from water illustrates the environmental applications of tert-butyl and amino compounds. This innovative material demonstrates high efficiency in pesticide adsorption, offering a novel approach to water purification (Kamboh et al., 2016).

Safety and Hazards

Tert-butyl 4-amino-3-chlorobenzoate is classified as a warning signal word. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that similar compounds are often used as building blocks for the synthesis of antifolates , which are important as tumor cell inhibitors . Antifolates target the enzyme dihydrofolate reductase, inhibiting the synthesis of nucleotides and thus preventing cell division.

Biochemical Pathways

Tert-butyl 4-amino-3-chlorobenzoate, if acting as an antifolate, would affect the folate pathway. This pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting dihydrofolate reductase, the compound would disrupt this pathway, leading to a decrease in nucleotide synthesis and thus inhibiting cell division .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts as an antifolate, its primary effect would be the inhibition of cell division, particularly in rapidly dividing cells such as cancer cells .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-amino-3-chlorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of antifolates, which are important as tumor cell inhibitors . The interactions between this compound and these biomolecules are crucial for its function in inhibiting tumor cell growth.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to synthesize structural units for antifolate, which targets tumor cells . This compound’s ability to interfere with cellular processes makes it a valuable tool in cancer research and treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit glycogen phosphorylase, an enzyme involved in glucose metabolism, thereby affecting cellular energy production . These interactions are essential for understanding how this compound exerts its effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, high doses of this compound may cause cellular toxicity, affecting the overall health of the animal . These dosage effects are important for determining the safe and effective use of this compound in research and treatment.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can affect the metabolic flux and levels of metabolites in cells . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions determine the compound’s accumulation and effectiveness in targeting specific cellular compartments.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for determining how it exerts its effects within the cell.

Properties

IUPAC Name

tert-butyl 4-amino-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKUZMHLUVIFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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